1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
CAS No.: 1303974-65-3
Cat. No.: VC2579177
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1303974-65-3 |
---|---|
Molecular Formula | C11H17F2NO4 |
Molecular Weight | 265.25 g/mol |
IUPAC Name | 4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)7(6-14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Standard InChI Key | OEXVKTNKFKHQQQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F |
Introduction
Chemical Identity and Structure
Basic Identification
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid is uniquely identified through several standard chemical identifiers. The compound is registered with CAS number 1303974-65-3 and MDL number MFCD18909829 . Its molecular formula is C11H17F2NO4, corresponding to a molecular weight of 265.26 g/mol . These identification parameters are essential for researchers seeking to locate and utilize this compound in chemical synthesis and pharmaceutical development.
The table below summarizes the key identification parameters for 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid:
Parameter | Value |
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Chemical Name | 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid |
CAS Number | 1303974-65-3 |
MDL Number | MFCD18909829 |
Molecular Formula | C11H17F2NO4 |
Molecular Weight | 265.26 g/mol |
SMILES Notation | CC(C)(C)OC(=O)N1CCC(F)(F)C(C(=O)O)C1 |
Structural Characteristics
The structural framework of 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid contributes significantly to its chemical behavior and utility in pharmaceutical synthesis. The molecule is built around a six-membered piperidine ring with nitrogen at position 1. This nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a commonly employed protecting group in organic synthesis that prevents unwanted reactions at the nitrogen center during multi-step procedures .
The key structural features include:
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A piperidine ring core, providing a cyclic amine scaffold
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Geminal difluoro substitution at the 4-position, which alters the electronic properties and reactivity of the ring system
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A carboxylic acid group at the 3-position, serving as a versatile functional handle for further transformations
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A Boc protecting group on the nitrogen, allowing for controlled deprotection under specific conditions
Physical and Chemical Properties
Physical Characteristics
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid typically appears as a white crystalline powder . The compound is available commercially at purities ranging from 95% to 97%, indicating the high level of refinement achievable in its production . The presence of the carboxylic acid functional group confers acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases.
The difluoro substitution at the 4-position influences the electronic distribution within the molecule, potentially affecting properties such as acidity of the carboxylic acid group, lipophilicity, and hydrogen bonding capabilities. These properties make the compound amenable to various chemical transformations common in pharmaceutical synthesis, including esterification, amide formation, and reduction reactions.
The commercial availability of this compound in both racemic and enantiomerically pure forms highlights its importance in chemical synthesis and pharmaceutical research . This availability spares researchers the need to synthesize this complex intermediate, allowing them to focus resources on subsequent synthetic steps and application development.
Applications in Pharmaceutical Development
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid serves as a valuable building block in pharmaceutical development, particularly in the synthesis of compounds targeting various therapeutic areas . The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive compounds.
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid have been reported in the chemical literature, differing in the position of substituents or the nature of the fluorination pattern . These related compounds offer complementary reactivity patterns and structural features that expand the toolkit available to synthetic chemists.
Key structural analogs include:
Compound | CAS Number | Structural Distinction |
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1-(tert-Butoxycarbonyl)-4,4-difluoro-3-methylpiperidine-3-carboxylic acid | 1334416-85-1 | Additional methyl group at position 3 |
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid | 1255666-86-4 | Difluoro substitution at position 5 instead of 4 |
1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid | 1303972-81-7 | Difluoro substitution at position 3, carboxylic acid at position 4 |
1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate | 1303974-67-5 | Methyl ester of carboxylic acid |
tert-Butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate | 1303973-24-1 | Hydroxymethyl group instead of carboxylic acid |
Structural Relationships and Functional Variations
The various structural analogs of 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid demonstrate how systematic modifications to the core structure can provide compounds with different chemical and potentially biological properties . These variations include:
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Position isomers, where the difluoro substitution occurs at different positions on the piperidine ring (positions 3, 4, or 5)
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Functional group modifications, such as conversion of the carboxylic acid to an ester or replacement with a hydroxymethyl group
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Addition of substituents, such as a methyl group at the 3-position, creating a quaternary carbon center
Each modification alters the three-dimensional structure, reactivity profile, and physicochemical properties of the resulting compound. For instance, the position of the difluoro substitution influences ring conformation, while changing the carboxylic acid to an ester or hydroxymethyl group alters hydrogen bonding capabilities and reactivity . These structural relationships are valuable for structure-activity relationship studies in pharmaceutical research, allowing medicinal chemists to optimize biological activity through systematic structural variations.
Synthetic Considerations
Reactivity Profile
The reactivity of 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid is largely determined by its functional groups. The carboxylic acid group represents the primary site for synthetic elaboration, capable of participating in numerous transformations including:
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Amide formation through coupling with amines
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Esterification reactions
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Reduction to alcohols or aldehydes
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Decarboxylation reactions
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Various coupling reactions to form more complex structures
The Boc protecting group on the piperidine nitrogen remains stable under most basic and neutral conditions but can be selectively cleaved under acidic conditions . This orthogonal reactivity allows for sequential functionalization strategies, where the carboxylic acid can be modified while maintaining the Boc protection, followed by deprotection and subsequent modification of the piperidine nitrogen.
The geminal difluoro group at the 4-position is relatively stable under most reaction conditions but contributes to the electronic properties of the molecule . The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid and the reactivity of the piperidine ring system.
Stereochemical Considerations
The presence of a stereogenic center at the 3-position introduces important considerations for synthetic applications . When stereochemical control is important for the target application, either the pure enantiomers can be employed directly, or stereoselective synthetic approaches may be necessary if further modifications are planned that could affect the stereochemistry.
The commercial availability of both (R)- and (S)-enantiomers facilitates their direct use in stereoselective synthesis . In cases where the racemic compound is used, subsequent resolution may be necessary depending on the requirements of the synthetic target. The configuration at the 3-position may influence both the physical properties of the compound and its interactions with biological targets, making stereochemical considerations particularly important in pharmaceutical applications.
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